molecular formula C15H15BrN2O4S2 B4401140 N-(3-bromophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

N-(3-bromophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B4401140
M. Wt: 431.3 g/mol
InChI Key: PHYFCQBYNXKZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has been widely used in scientific research. The compound was first synthesized in 2006 by a team of chemists led by Dr. Stephen F. Martin at the University of Texas at Austin. Since then, BPTC has been used in a variety of studies to investigate its mechanism of action and potential applications in various fields.

Mechanism of Action

N-(3-bromophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide works by binding to a specific site on the TRESK protein, which prevents it from functioning properly. This leads to a decrease in the activity of the protein, which in turn reduces the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various studies. For example, it has been shown to reduce the sensitivity of neurons to pain signals and to decrease the release of neurotransmitters involved in pain transmission. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in lab experiments is its high selectivity for the TRESK protein, which allows for precise targeting of this protein without affecting other channels or receptors. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are several potential future directions for research involving N-(3-bromophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One area of interest is the development of new drugs based on this compound that could be used to treat pain-related disorders. Another area of interest is the investigation of the role of TRESK in other physiological processes, such as the regulation of blood pressure and heart rate. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.

Scientific Research Applications

N-(3-bromophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been used in a variety of scientific research studies due to its ability to selectively inhibit a specific type of protein called TRESK (TWIK-related spinal cord K+ channel). This protein is involved in the regulation of pain and has been implicated in various pain-related disorders, such as migraine and neuropathic pain.

properties

IUPAC Name

N-(3-bromophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S2/c16-11-2-1-3-12(8-11)17-15(19)14-9-13(10-23-14)24(20,21)18-4-6-22-7-5-18/h1-3,8-10H,4-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYFCQBYNXKZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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